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Compound of Interest

Compound Name: 3-(2,2,2-Trifluoroethoxy)aniline

Cat. No.: B172331 Get Quote

Technical Guide: 3-(2,2,2-Trifluoroethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(2,2,2-Trifluoroethoxy)aniline, a

fluorinated aromatic amine of significant interest in medicinal chemistry and materials science.

This document details its chemical identity, physicochemical properties, and its role as a

valuable building block in the synthesis of novel compounds.

Chemical Identity and Structure
CAS Number: 123207-61-4[1]

Molecular Structure:

The structure of 3-(2,2,2-Trifluoroethoxy)aniline consists of an aniline ring substituted at the

meta-position with a 2,2,2-trifluoroethoxy group.

Molecular Formula: C₈H₈F₃NO[2]

IUPAC Name: 3-(2,2,2-trifluoroethoxy)aniline[1]

SMILES: C1=CC(=CC(=C1)OCC(F)(F)F)N[2]

InChI: InChI=1S/C8H8F3NO/c9-8(10,11)5-13-7-3-1-2-6(12)4-7/h1-4H,5,12H2[1]
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InChIKey: IJIAMVTVXHRYIT-UHFFFAOYSA-N[1]

Physicochemical and Safety Data
A summary of the key physicochemical and safety data for 3-(2,2,2-Trifluoroethoxy)aniline is

presented in the tables below. While experimental spectroscopic data is not widely available in

peer-reviewed literature, predicted values and data from analogous compounds are provided

for reference.

Table 1: Physicochemical Properties

Property Value Source

Molecular Weight 191.15 g/mol [1]

Monoisotopic Mass 191.0558 Da [2]

Physical Form Solid [1]

Predicted XlogP 2.0 [2]

Boiling Point Not available

Melting Point Not available

Solubility Not available

Table 2: Predicted Mass Spectrometry Data

Adduct m/z

[M+H]⁺ 192.06308

[M+Na]⁺ 214.04502

[M-H]⁻ 190.04852

[M+NH₄]⁺ 209.08962

[M+K]⁺ 230.01896

Source: PubChem[2]
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Table 3: Safety Information

Parameter Information Source

Signal Word Warning [1]

Hazard Statements

H302+H312+H332 (Harmful if

swallowed, in contact with skin

or if inhaled), H315 (Causes

skin irritation), H319 (Causes

serious eye irritation), H335

(May cause respiratory

irritation)

[1]

Precautionary Statements

P280 (Wear protective

gloves/protective clothing/eye

protection/face protection),

P301+P312 (IF SWALLOWED:

Call a POISON CENTER or

doctor/physician if you feel

unwell), P305+P351+P338 (IF

IN EYES: Rinse cautiously with

water for several minutes.

Remove contact lenses, if

present and easy to do.

Continue rinsing)

[1]

Spectroscopic Data (Predicted)
Detailed experimental spectra for 3-(2,2,2-Trifluoroethoxy)aniline are not readily available.

The following tables provide expected spectral characteristics based on the compound's

functional groups and data from similar aniline derivatives.

Table 4: Predicted ¹H NMR Spectral Data
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Protons
Chemical Shift (δ,
ppm)

Multiplicity Notes

Aromatic-H 6.5 - 7.2 Multiplet (m)

The chemical shifts

are influenced by the

electron-donating

amino group and the

electron-withdrawing

trifluoroethoxy group.

-NH₂ 3.5 - 4.5 Broad Singlet (br s)

The chemical shift can

vary depending on the

solvent and

concentration.

-OCH₂- ~4.4 Quartet (q)

Coupled to the three

fluorine atoms of the

CF₃ group.

Table 5: Predicted ¹³C NMR Spectral Data

Carbon Chemical Shift (δ, ppm) Notes

Aromatic C-NH₂ 145 - 150

Aromatic C-O 155 - 160

Aromatic C-H 100 - 130

-OCH₂- 60 - 70
Split into a quartet by the three

fluorine atoms.

-CF₃ 120 - 130
Split into a quartet by the two

adjacent protons.

Table 6: Predicted IR Spectral Data
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Wavenumber (cm⁻¹) Functional Group Assignment

3350 - 3500 N-H stretching (asymmetric and symmetric)

3000 - 3100 Aromatic C-H stretching

1600 - 1620 N-H bending

1450 - 1580 Aromatic C=C stretching

1200 - 1300 Aryl-O stretching

1100 - 1250 C-F stretching (strong)

Experimental Protocols
While a specific protocol for the synthesis of 3-(2,2,2-Trifluoroethoxy)aniline is not detailed in

the available literature, a general and plausible synthetic route can be derived from established

methods for preparing similar fluoroalkoxy aniline derivatives.

General Synthesis Protocol: Williamson Ether Synthesis
This protocol outlines a general method for the synthesis of 3-(2,2,2-Trifluoroethoxy)aniline
starting from 3-aminophenol and a trifluoroethylating agent.

Materials:

3-Aminophenol

2,2,2-Trifluoroethyl trifluoromethanesulfonate (or other suitable trifluoroethylating agent)

A suitable base (e.g., Potassium carbonate, Sodium hydride)

Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile)

Deionized water

Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)

Brine solution
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Anhydrous sodium sulfate or magnesium sulfate

Silica gel for column chromatography

Eluent for chromatography (e.g., Hexane/Ethyl acetate mixture)

Procedure:

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g.,

Nitrogen or Argon), dissolve 3-aminophenol in the anhydrous solvent.

Deprotonation: Add the base to the solution and stir the mixture at room temperature for a

predetermined time to allow for the deprotonation of the phenolic hydroxyl group.

Addition of Trifluoroethylating Agent: Slowly add the 2,2,2-trifluoroethylating agent to the

reaction mixture.

Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and

monitor the progress of the reaction by Thin Layer Chromatography (TLC).

Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the

reaction by the slow addition of deionized water.

Extraction: Transfer the mixture to a separatory funnel and extract the product with an

organic solvent.

Washing: Wash the combined organic layers with deionized water and then with a brine

solution to remove any remaining inorganic impurities.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or

magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary

evaporator.

Purification: Purify the crude product by flash column chromatography on silica gel using an

appropriate eluent system to obtain the pure 3-(2,2,2-Trifluoroethoxy)aniline.

Characterization: Confirm the structure and purity of the final product using spectroscopic

methods such as NMR, IR, and Mass Spectrometry.
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Role in Drug Discovery and Development
The incorporation of trifluoroalkoxy groups, such as the 2,2,2-trifluoroethoxy group, into small

molecules is a widely used strategy in modern drug discovery.[3] These groups can

significantly enhance the pharmacological and pharmacokinetic properties of drug candidates.

Key Advantages of the Trifluoroethoxy Moiety:

Increased Lipophilicity: The trifluoroethoxy group increases the lipophilicity of a molecule,

which can improve its ability to cross biological membranes, potentially leading to better oral

bioavailability.[3]

Enhanced Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic

cleavage by enzymes such as cytochrome P450s. This can increase the half-life of a drug in

the body, allowing for less frequent dosing.[3]

Modulation of Basicity: The electron-withdrawing nature of the trifluoroethoxy group can

modulate the basicity (pKa) of the aniline nitrogen. This is a critical parameter for optimizing

drug-receptor interactions and solubility.

Improved Binding Affinity: The unique electronic properties of the trifluoroethoxy group can

lead to favorable interactions with biological targets, thereby improving the binding affinity

and potency of a drug candidate.

The aniline moiety itself is a versatile scaffold that can be readily functionalized, allowing for the

synthesis of a diverse library of compounds for screening and lead optimization.

Logical Workflow for Utilization in Drug Discovery
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General Workflow for the Use of 3-(2,2,2-Trifluoroethoxy)aniline in Drug Discovery

Scaffold Preparation

Library Synthesis

Screening and Optimization

3-(2,2,2-Trifluoroethoxy)aniline
(Building Block)

Chemical Modification
(e.g., Acylation, Alkylation, Coupling Reactions)

Diverse Compound Library

High-Throughput Screening
(Biological Assays)

Hit Compounds Identified

Lead Optimization
(Structure-Activity Relationship Studies)

Preclinical Drug Candidate

Click to download full resolution via product page

Caption: Workflow for Drug Discovery.
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This diagram illustrates the general workflow for utilizing 3-(2,2,2-Trifluoroethoxy)aniline as a

starting material in a drug discovery program. The unique properties conferred by the

trifluoroethoxy group are leveraged through chemical synthesis to generate a library of diverse

compounds, which are then screened for biological activity to identify potential drug candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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